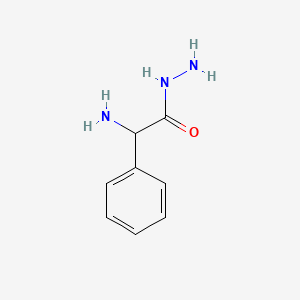

2-amino-2-phenylacetohydrazide

Description

Properties

IUPAC Name |

2-amino-2-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7(8(12)11-10)6-4-2-1-3-5-6/h1-5,7H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDOZDNQLZNRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Phenylacetohydrazide and Its Derivatives

Established Synthetic Pathways for 2-Amino-2-phenylacetohydrazide Precursors

The synthesis of this compound, also known as phenylglycine hydrazide, and its precursors often begins with α-amino acids, which provide a chiral center that can be preserved throughout the synthetic sequence. thieme-connect.com A common precursor, 2-phenylacetohydrazide (B146101), is typically synthesized from 2-phenylacetic acid. A classical two-step method involves the esterification of 2-phenylacetic acid with ethanol (B145695) in the presence of concentrated sulfuric acid, followed by hydrazinolysis of the resulting ethyl 2-phenylacetate with hydrazine (B178648) hydrate (B1144303). Current time information in Bangalore, IN.

A more direct, one-pot synthesis of 2-phenylacetohydrazide from 2-phenylacetic acid can be achieved using a sulfonic acid resin like Amberlyst-15 as a catalyst in ethanol, with refluxing for 72 hours. Current time information in Bangalore, IN. Another single-step protocol utilizes coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) with triethylamine (B128534) in 2-methyltetrahydrofuran (B130290) at room temperature. Current time information in Bangalore, IN.

For the introduction of the amino group at the alpha position, as in this compound, synthetic strategies often start from the corresponding α-amino acid, phenylglycine. nih.gov The synthesis of N-protected α-amino acid hydrazides is a well-established route. thieme-connect.comresearchgate.net This typically involves the reaction of an N-protected α-amino acid with hydrazine monohydrate or a protected hydrazine source like N-aminophthalimide. thieme-connect.comresearchgate.net The use of a protected hydrazine can circumvent the use of the more toxic free hydrazine. thieme-connect.com

Condensation Reactions in 2-Phenylacetohydrazide Derivative Synthesis

Condensation reactions are a cornerstone in the synthesis of derivatives of 2-phenylacetohydrazide, particularly for the formation of hydrazones. These reactions typically involve the condensation of 2-phenylacetohydrazide with various aldehydes or ketones. Current time information in Bangalore, IN.nih.govresearchgate.net This straightforward approach allows for the introduction of a wide range of substituents, leading to a diverse library of derivatives. The reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol, and can be catalyzed by a few drops of a strong acid such as concentrated HCl. nih.govirjponline.org The reaction mixtures are typically stirred at room temperature for a few hours, after which the product often precipitates and can be collected by filtration. nih.govirjponline.org

The versatility of this method is demonstrated by the synthesis of various Schiff base derivatives. For instance, N'-(1-(2-hydroxyphenyl)ethylidene)-2-phenylacetohydrazide and N'-((1-hydroxynaphthalen-2-yl)methylene)-2-phenylacetohydrazide have been synthesized through the condensation of 2-phenylacetohydrazide with the corresponding hydroxy-substituted aromatic aldehydes or ketones. nih.gov

| Reactants | Catalyst | Solvent | Conditions | Product | Reference |

| 2-Phenylacetohydrazide, Aldehyde/Ketone | Conc. HCl (catalytic) | Methanol | Room Temperature, 4h | Hydrazone derivative | nih.govirjponline.org |

| 2-Phenylacetohydrazide, 2-hydroxy naphthaldehyde | - | Ethyl Acetate | Reflux, 4h | Nʹ-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide | nih.gov |

| 2-Phenylacetohydrazide, Corresponding aldehyde | - | Toluene, Ethanol, or Methanol | Stirring | 2-phenylacetohydrazide derivatives | researchgate.net |

Multi-Component Reactions for Diverse Derivative Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgrsc.org This approach is highly efficient and offers a high degree of molecular diversity. acs.orgrsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, related reactions provide insight into potential strategies.

One notable example is the Ugi four-component reaction (U-4CR), which can be adapted to synthesize α-hydrazino amides using N-hydroxyimides as a carboxylic acid isostere. acs.org This reaction involves an aldehyde, an amine, an isocyanide, and the N-hydroxyimide, and proceeds through an N-N bond formation via cyclic imide migration. acs.org The adaptability of MCRs suggests that a suitable combination of starting materials could potentially yield this compound or its derivatives in a convergent manner. For instance, a three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide has been shown to produce various heterocyclic structures, demonstrating the potential of MCRs in generating structural diversity from simple precursors.

Strategies for Functional Group Derivatization

The functional groups present in this compound and its precursors offer multiple sites for derivatization, allowing for the synthesis of a wide array of analogs with modified properties. The amino group, the hydrazide moiety, and the phenyl ring can all be subjected to various chemical transformations.

A common strategy for derivatizing α-amino acids is the protection of the amino group, often with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), before further reactions. thieme-connect.com The hydrazide group itself can be alkylated. For example, N'-alkyl hydrazides can be synthesized by acylating an amino acid derived hydrazide with trifluoroacetic anhydride, followed by alkylation with alcohols or alkyl halides, and subsequent removal of the trifluoroacetyl group. cdnsciencepub.com

Furthermore, the hydrazide can serve as a precursor for the synthesis of various heterocyclic systems. For example, reaction with carbon disulfide in a basic medium can lead to the formation of 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings.

Novel Synthetic Approaches and Innovations

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and rapid synthetic methods. This has led to the exploration of novel technologies and reaction conditions for the synthesis of this compound derivatives.

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted organic synthesis has gained considerable attention as it can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer side products. researchgate.netnih.govresearchgate.net This technique has been successfully applied to the synthesis of various derivatives of 2-phenylacetohydrazide.

For instance, the synthesis of 1,3,4-oxadiazole derivatives from N-protected α-amino acids and acyl hydrazides can be achieved in significantly shorter reaction times under microwave irradiation compared to conventional heating. researchgate.net The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) at elevated temperatures (e.g., 100-130 °C) for a few minutes. researchgate.netacs.org Similarly, the condensation of hydrazides with aldehydes to form hydrazones can be accelerated using microwave irradiation. researchgate.net One-step synthesis of fenamic acid hydrazides from the corresponding acids and hydrazine hydrate has also been reported under microwave irradiation in solvent-free conditions, highlighting the efficiency of this method. nih.gov

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Hydrazinolysis | Ethyl 2-phenylacetate, Hydrazine hydrate | Microwave (100°C, 30 min) in ethanol | 85-90% | Current time information in Bangalore, IN. |

| Oxadiazole formation | N-protected amino acid, Aryl hydrazide, POCl3 | Microwave (100 ± 5 ºC, 200-250 W) | Moderate to good | researchgate.net |

| Hydrazide synthesis | Fenamic acid, Hydrazine hydrate | Microwave (300W, 250 °C, 4-12 min), solvent-free | 82-96% | nih.gov |

Solvent-Free Conditions in Derivative Synthesis

The development of solvent-free reaction conditions is a key aspect of green chemistry, as it reduces waste and the environmental impact of chemical processes. Several synthetic methods for hydrazide derivatives have been adapted to run under solvent-free conditions.

One such method involves the mechanical grinding of reactants in a mortar and pestle, sometimes with a catalytic amount of a substance like L-proline. mdpi.com This mechanochemical approach has been used for the synthesis of novel hydrazide derivatives from 2-cyano-N'-(2-cyanoacetyl)acetohydrazide and various carbonyl compounds, resulting in high yields and short reaction times. mdpi.com The reaction often proceeds from a syrupy mixture to a solid product within minutes. mdpi.com Another example is the synthesis of chiral 3-phenylamino-3,5-dihydro-4H-imidazol-4-one derivatives from α-amino acid phenylhydrazides and triethyl orthoesters, which proceeds efficiently in the absence of a solvent with a catalytic amount of acetic acid. clockss.org The aza-Michael addition of acyl hydrazides to α,β-unsaturated esters can also be carried out under solvent-free conditions in the presence of a base like 1,4-diazabicyclo thieme-connect.comthieme-connect.comthieme-connect.comoctane (DABCO) and an ionic liquid like tetrabutylammonium (B224687) bromide (TBAB). tandfonline.comtandfonline.com

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Hydrazide synthesis | 2-cyano-N'-(2-cyanoacetyl)acetohydrazide, Carbonyl compounds | L-proline (catalytic), grinding | Hydrazide derivatives | mdpi.com |

| Imidazolone synthesis | α-amino acid phenylhydrazides, Triethyl orthoesters | Acetic acid (catalytic), 60°C | 3-phenylamino-3,5-dihydro-4H-imidazol-4-ones | clockss.org |

| Aza-Michael addition | Acyl hydrazides, α,β-unsaturated esters | DABCO, TBAB, Room temp. or 70°C | Michael adducts | tandfonline.comtandfonline.com |

Catalytic Methods in Hydrazide and Derivative Synthesis

The synthesis of this compound and its derivatives is greatly advanced by the use of catalytic methods. These approaches offer significant advantages, including improved reaction efficiency, higher yields, milder reaction conditions, and enhanced selectivity compared to stoichiometric reactions. Catalysis in this context can be broadly categorized into organocatalysis, transition metal catalysis, and catalytic hydrogenation, each providing unique pathways to the target hydrazides and their subsequent derivatives.

Organocatalysis in Hydrazide Synthesis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, presenting a metal-free, often more environmentally benign alternative to traditional metal catalysts.

L-proline has been identified as an efficient organocatalyst for the synthesis of novel hydrazide derivatives. mdpi.com Researchers have successfully synthesized these compounds through solvent-free mechanical grinding of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones. This method is noted for its high yields, reduced reaction times, and cost-effectiveness. mdpi.com A comparative study highlighted the superiority of this green grinding method over conventional thermal refluxing. For instance, while a thermal approach might yield 75% of a product in 5 hours, the L-proline-catalyzed grinding method can achieve a 90% yield in just 25 minutes. mdpi.com

Another green approach involves the use of lemon juice as a natural acidic catalyst for the condensation reaction between esters and hydrazines to form acylhydrazides. inglomayor.cl Studies have shown that lemon juice is not only more effective than conventional acid catalysts like dry HCl and H2SO4 in terms of reaction time and yield but also influences the reaction's regioselectivity. For example, with cinnamic acid-derived esters, lemon juice favors the 1,2-addition product, whereas traditional acids lead to significant amounts of the conjugate addition product. inglomayor.cl

| Catalyst | Substrates | Reaction Type | Method | Yield | Reference |

| L-proline | 2-cyano-N'-(2-cyanoacetyl)acetohydrazide, Aldehydes/Ketones | Condensation | Grinding | Up to 90% | mdpi.com |

| Lemon Juice | Esters of NSAIDs, Hydrazine | Condensation | Reflux | High | inglomayor.cl |

Transition Metal Catalysis

Transition metal complexes are powerful catalysts for forming the crucial N-N bond in hydrazides and for the subsequent derivatization of the hydrazide moiety.

A notable development is the nickel-catalyzed N-N cross-coupling reaction for synthesizing complex hydrazides. This method couples O-benzoylated hydroxamates with a wide array of aryl and aliphatic amines using an air-stable Ni(II) half-sandwich precatalyst, achieving yields of up to 81%. acs.org The reaction is believed to proceed through an electrophilic Ni-stabilized acyl nitrenoid intermediate. This technique is particularly significant as it represents the first instance of an intermolecular N-N coupling that is compatible with secondary aliphatic amines. acs.org

Iridium-based catalysts have also proven effective, particularly for the N-alkylation of acyl hydrazides using alcohols, a process operating under the "borrowing hydrogen" strategy. bohrium.comorganic-chemistry.org Half-sandwich iridium complexes with acylhydrazone ligands can catalyze the N-alkylation of various acyl hydrazides with different alcohols at 70°C with a low catalyst loading of 0.5 mol%. bohrium.com This system demonstrates high efficiency, broad substrate compatibility, and excellent selectivity, making it suitable for producing diverse N-alkylated hydrazide derivatives. bohrium.com

Ruthenium complexes have also been employed in the N-alkylation of acyl hydrazides with alcohols, following a similar borrowing hydrogen methodology. organic-chemistry.org Furthermore, palladium and copper catalysts are used for various coupling reactions. Palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines provides a regioselective method to form N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org Copper iodide (CuI) catalyzes the coupling of N-acyl-N'-substituted hydrazines with aryl iodides to regioselectively produce N-acyl-N',N'-disubstituted hydrazines. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Key Features | Yield | Reference |

| Ni(II) half-sandwich complex | N-N Cross-Coupling | O-benzoylated hydroxamates, Amines | Tolerates secondary aliphatic amines | Up to 81% | acs.org |

| Half-sandwich Iridium complexes | N-Alkylation (Borrowing Hydrogen) | Acyl hydrazides, Alcohols | Broad scope, low catalyst loading | High | bohrium.com |

| Diaminocyclopentadienone Ruthenium tricarbonyl | N-Alkylation (Borrowing Hydrogen) | Acyl hydrazides, Alcohols | Selective mono- or dialkylation | Good | organic-chemistry.org |

| Palladium complexes | Allylic Substitution | Allyl acetates, Arylhydrazines | High regioselectivity, mild conditions | Good | organic-chemistry.org |

| CuI | C-N Coupling | N-acyl-N'-substituted hydrazines, Aryl iodides | High regioselectivity | Good | organic-chemistry.org |

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental technique for introducing the amine functionality, particularly for synthesizing the 'amino' part of this compound from a suitable precursor. This method is also crucial for the diastereoselective synthesis of chiral amino acid derivatives.

The reduction of a nitro group is a common strategy. For instance, the catalytic hydrogenation of chlorinated nitroaromatic compounds to the corresponding amines can be achieved using catalysts like platinum on charcoal. google.com To prevent side reactions such as dechlorination, inhibitors like thiophene (B33073) can be added to the reaction mixture. google.com A more general approach involves the hydrogenation of a 2-nitrovinyl group to a 2-aminoethyl group using a Rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere, which is part of a cascade strategy to synthesize saturated N-heterocycles. nih.gov

Furthermore, diastereoselective catalytic hydrogenation is a powerful tool for creating specific stereoisomers. The hydrogenation of Schiff bases derived from N-pyruvoyl-(S)-proline esters using a palladium catalyst can produce amino acid derivatives with high diastereomeric excess. scirp.org The stereochemical outcome is often controlled by the chelation of the substrate to the palladium catalyst surface. Similarly, iron-based catalysts have been developed for the asymmetric transfer hydrogenation of imines to produce enantioenriched amines, offering a more environmentally friendly alternative to ruthenium-based systems. nih.gov

| Catalyst | Substrate Type | Reaction Type | Key Outcome | Reference |

| Platinum on charcoal (with thiophene) | Chlorinated nitroaromatics | Hydrogenation | Formation of chlorinated aromatic amines | google.com |

| Rhodium on carbon (Rh/C) | 2-Nitrovinyl phenols | Hydrogenation Cascade | Synthesis of saturated N-heterocycles | nih.gov |

| Palladium on carbon (Pd/C) / Pd(OH)2-C | Schiff bases of N-pyruvoyl-(S)-proline esters | Diastereoselective Hydrogenation | Synthesis of chiral amino acid derivatives | scirp.org |

| Iron(II) complexes | Imines | Asymmetric Transfer Hydrogenation | Synthesis of enantioenriched amines | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to identify the chemical environment of each proton and carbon atom, confirming the structure of 2-amino-2-phenylacetohydrazide.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, methine (CH), primary amine (-NH₂), and hydrazide (-NHNH₂) protons are expected. The phenyl group protons typically appear as a multiplet in the aromatic region, approximately between 7.2 and 7.5 ppm.

The single proton on the alpha-carbon (α-CH), being adjacent to both the phenyl ring and the amino group, would likely resonate as a singlet or a broadened signal. The protons of the terminal -NH₂ of the hydrazide moiety and the primary amine -NH₂ at the alpha-position are exchangeable with deuterium (B1214612) oxide (D₂O). These N-H protons are expected to appear as broad singlets. In derivatives of this compound, such as spiro compounds, the -NH₂ protons have been observed to resonate at approximately 5.99 ppm. mdpi.comresearchgate.net

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | ~ 7.20 - 7.50 | Multiplet (m) | Corresponds to the five protons on the phenyl ring. |

| Methine (α-CH) | ~ 4.50 - 5.00 | Singlet (s) | Adjacent to the phenyl ring and amino group. |

| Amine (-NH₂) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |

| Hydrazide (-NH-) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |

| Hydrazide (-NH₂) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, signals for the carbonyl carbon, the aromatic carbons, and the alpha-carbon are anticipated.

The carbonyl (C=O) carbon of the hydrazide group is expected to appear significantly downfield, typically in the range of 170-175 ppm. The carbons of the phenyl ring would produce several signals in the aromatic region, generally between 125 and 140 ppm. The alpha-carbon (α-C), attached to the phenyl ring and the amino group, would resonate at a characteristic chemical shift, influenced by its substituents. In related acetohydrazide derivatives, the carbonyl signal has been observed around 171 ppm. researchgate.net

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~ 170 - 175 |

| Aromatic (C-ipso) | ~ 135 - 140 |

| Aromatic (C-ortho, C-meta, C-para) | ~ 125 - 130 |

| Methine (α-CH) | ~ 55 - 65 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei through chemical bonds.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations among the coupled protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. It would definitively link the ¹H signal of the alpha-methine proton to its corresponding ¹³C signal and correlate the aromatic protons to their respective carbons.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the functional groups within a molecule, providing a molecular fingerprint.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its key functional groups. The N-H stretching vibrations of the primary amine and hydrazide groups typically appear as multiple, often broad, bands in the high-frequency region of 3200-3400 cm⁻¹. In related compounds, these N-H stretches have been observed around 3329 cm⁻¹ and 3314 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the hydrazide group, known as the Amide I band, is a strong and sharp absorption expected around 1650-1680 cm⁻¹. The N-H bending vibration can be observed in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring typically appear in the 1450-1600 cm⁻¹ range.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | -NH₂ and -NH- | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretching (Aromatic) | C₆H₅ | 3000 - 3100 | Medium-Weak |

| C=O Stretching (Amide I) | -C(=O)NH- | 1650 - 1680 | Strong |

| N-H Bending | -NH₂ and -NH- | 1600 - 1650 | Medium |

| C=C Stretching (Aromatic) | C₆H₅ | 1450 - 1600 | Medium-Variable |

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman spectra for this compound are readily available, the technique is valuable for studying amino acids and related compounds. nih.govsemanticscholar.org Raman is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the aromatic ring would be expected to produce strong signals. The C=C stretching modes of the phenyl ring would be prominent. Raman spectroscopy is less susceptible to interference from water, making it a useful tool for studying samples in aqueous solutions. nih.gov It can provide insights into molecular conformation and intermolecular bonding, which would be applicable to the study of this compound in different physical states or solvent environments. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions occurring within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. libretexts.orglibretexts.org For organic molecules, this absorption is typically restricted to functional groups, known as chromophores, that contain valence electrons with low excitation energies. shu.ac.uk The spectrum of this compound is expected to be characterized by absorptions arising from its primary chromophores: the phenyl ring and the carbonyl group of the hydrazide moiety.

The electronic transitions observed in molecules like this compound are primarily of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. libretexts.orgshu.ac.uk

π → π Transitions*: These transitions involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the aromatic phenyl group in this compound. These transitions are generally high-energy and result in strong absorption bands, with molar absorptivities (ε) often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The benzene (B151609) ring typically shows a strong absorption band around 204 nm and a weaker, structured band around 254 nm.

n → π Transitions: These transitions occur when an electron from a non-bonding orbital (lone pair) is excited to a π antibonding orbital. uzh.ch The carbonyl group (C=O) and the nitrogen atoms in the amino and hydrazide groups of the molecule possess lone pairs of electrons, making n → π transitions possible. These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. uzh.ch However, they are typically much weaker, with molar absorptivities ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk For a carbonyl group, this absorption is often observed in the 270-300 nm region.

| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Typical Molar Absorptivity (ε) |

| π → π | Phenyl Ring | ~200-260 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl (C=O) | ~270-300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₁₁N₃O, corresponding to a molecular weight of approximately 165.19 g/mol .

In a mass spectrometer, the molecule is first ionized, typically forming a protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI). This molecular ion then undergoes fragmentation when subjected to energy, such as through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov

The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds and the formation of stable ions and neutral losses. Key fragmentation pathways would likely involve the amide and C-C bonds adjacent to the phenyl and amino groups.

Common fragmentation patterns for α-amino acid derivatives include the loss of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov For this compound, characteristic fragment ions would likely include:

The ion resulting from the loss of the terminal amino group of the hydrazide (•NH₂).

Cleavage of the N-N bond in the hydrazide group.

Loss of the entire hydrazide moiety (-NHNH₂).

The most abundant fragment ions for amino acids are often the [M-COOH]⁺ ions, formed by the loss of the carboxyl group. researchgate.net A similar cleavage for the hydrazide would result in the loss of •CONHNH₂.

Formation of the phenyl-substituted iminium ion [C₇H₈N]⁺ via cleavage of the bond between the α-carbon and the carbonyl carbon.

| Proposed Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

| [C₈H₁₂N₃O]⁺ | 166 | [M+H]⁺ (Protonated Molecule) |

| [C₈H₉N₂O]⁺ | 149 | NH₃ (Ammonia) |

| [C₇H₈N]⁺ | 106 | CONHNH₂ (Hydrazide Carbonyl) |

| [C₆H₅]⁺ | 77 | C₂H₆N₃O |

Single Crystal X-ray Diffraction Analysis of Derivatives and Complexes

Single-crystal X-ray diffraction allows for the precise determination of atomic positions, from which bond lengths, bond angles, and dihedral angles can be calculated. For the derivative 2-Acetylhydrazono-2-phenylacetohydrazide, all bond lengths and angles were reported to be within normal ranges. nih.gov

| Parameter | Description | Value (for 2-Acetylhydrazono-2-phenylacetohydrazide) |

| Dihedral Angle 1 | Angle between the benzene ring plane and the hydrazine (B178648) plane (O1, N3, N4, C8) | 66.0 (1)° nih.gov |

| Dihedral Angle 2 | Angle between the benzene ring plane and the acetylimino plane (O2, N1, N2, C9, C10) | 3.5 (5)° nih.gov |

Hydrogen bonds and other intermolecular forces are crucial in dictating how molecules arrange themselves in the solid state. The crystal structure of 2-Acetylhydrazono-2-phenylacetohydrazide is stabilized by intermolecular N–H···O hydrogen bonds. nih.gov The hydrogen atoms of the hydrazine group act as donors, while oxygen atoms from adjacent molecules act as acceptors. These interactions link the molecules together, forming a stable, three-dimensional network. Such N–H···O interactions are a common and stabilizing feature in the crystal structures of amides and hydrazides. researchgate.net

The crystal packing describes the arrangement of molecules within the unit cell of the crystal. This is defined by the crystal system, space group, and the dimensions of the unit cell. The analysis of 2-Acetylhydrazono-2-phenylacetohydrazide revealed a monoclinic crystal system. nih.gov The specific parameters define the size and shape of the repeating unit that builds the entire crystal.

| Crystallographic Parameter | Value (for 2-Acetylhydrazono-2-phenylacetohydrazide) |

| Chemical Formula | C₁₀H₁₂N₄O₂ nih.gov |

| Molecular Weight | 220.24 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a | 12.737 (3) Å nih.gov |

| b | 4.5867 (10) Å nih.gov |

| c | 21.002 (7) Å nih.gov |

| β | 117.62 (2)° nih.gov |

| Volume (V) | 1087.1 (5) ų nih.gov |

| Z (Molecules per unit cell) | 4 nih.gov |

Computational and Theoretical Chemistry of 2 Amino 2 Phenylacetohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. For molecules like 2-amino-2-phenylacetohydrazide and its derivatives, DFT calculations are invaluable for elucidating structural, electronic, spectroscopic, and thermodynamic characteristics.

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For hydrazide derivatives, DFT methods, such as B3LYP combined with a 6-311G(d,p) basis set, are commonly used to perform these optimizations. kbhgroup.in The process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. kbhgroup.in

Studies on related hydrazone structures derived from ibuprofen, for example, have successfully employed DFT to optimize molecular geometries, which were then validated against experimental X-ray crystallography data. nih.govresearchgate.net This process confirms the predicted conformation and provides a reliable foundation for further computational analysis. The energetic stability of different potential conformers or tautomers can be compared by examining their optimized energies, allowing researchers to identify the most likely form of the molecule under given conditions.

Table 1: Common DFT Functionals and Basis Sets for Hydrazide Systems

| Method | Basis Set | Application |

| B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties |

| Semi-empirical PM3 | - | Geometry Optimization, Stability Analysis |

| Time-Dependent DFT (TD-DFT) | 6-311G(d,p) | Prediction of UV-Visible Spectra |

The electronic properties of a molecule are dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. ekb.eg A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. dntb.gov.ua DFT calculations are the standard method for determining the energies and spatial distributions of these orbitals. researchgate.net

Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). kbhgroup.in For this compound, an MEP analysis would be expected to show negative potential around the electronegative oxygen and nitrogen atoms of the carbonyl and amino groups, respectively, highlighting them as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be concentrated around the amine and hydrazide hydrogen atoms, indicating their role as hydrogen bond donors.

Table 2: Representative Frontier Orbital Energies for a Hydrazone Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.02 |

| ELUMO | -1.77 |

| Energy Gap (ΔE) | 4.25 |

| Data derived from a DFT study on a 2,3-dihydro-1H-perimidine derivative, illustrating a typical calculated energy gap. dntb.gov.ua |

DFT calculations serve as a powerful predictive tool for interpreting experimental spectra, including infrared (IR), Raman, and UV-Visible absorption spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data and aiding in the precise assignment of vibrational modes. kbhgroup.indntb.gov.ua

For instance, in studies of related hydrazone and thiazole (B1198619) derivatives, DFT has been used to assign specific vibrational bands, such as the stretching modes of C=O, C=N, and N-H groups. kbhgroup.in Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. kbhgroup.in This allows for a detailed understanding of the electronic structure and chromophoric nature of the molecule.

From the vibrational frequencies obtained through DFT calculations, it is possible to compute key thermodynamic properties of a molecule at a given temperature and pressure. These properties include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). rsc.org These parameters are fundamental to understanding the stability of a molecule and the spontaneity of chemical reactions in which it participates. For example, by calculating the Gibbs free energy of reactants and products, the feasibility of a synthetic pathway or the equilibrium position of a reaction can be predicted. Such calculations have been applied to various organic molecules to provide a theoretical basis for their observed chemical behavior. rsc.org

Molecular Modeling and Docking Simulations for Intermolecular Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is crucial in drug discovery and molecular biology for understanding how a molecule like this compound might interact with a biological target.

Molecular docking simulations can reveal the specific binding mode and affinity of a ligand within the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their interaction energy with the receptor.

Studies on structurally similar hydrazide and hydrazone derivatives have demonstrated their potential to act as inhibitors for enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net In these simulations, the ligand's binding pose is stabilized by a network of intermolecular interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH and -NH2 groups of the hydrazide) and acceptors (like carbonyl oxygen or nitrogen atoms) on the ligand and specific amino acid residues in the protein's active site.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand, such as the phenyl ring, and hydrophobic pockets within the receptor.

Electrostatic Interactions: Arising from the attraction or repulsion of charged or polar groups on the ligand and receptor.

These simulations not only predict the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), but also identify the key amino acid residues that are critical for the interaction. researchgate.net This information is invaluable for the rational design of more potent and selective analogs.

Prediction of Binding Affinities and Interactions with Macromolecules

Computational methods, particularly molecular docking, are instrumental in predicting how this compound and its derivatives interact with biological macromolecules like proteins and DNA. These in silico techniques provide insights into the binding modes, affinities, and the specific molecular forces driving the interaction, guiding the design of compounds with enhanced biological activity. mdpi.com

Molecular docking studies on derivatives of 2-amino-N'-aroyl(het)arylhydrazides have been conducted to understand their interactions with DNA. mdpi.com These simulations identify potential binding sites and elucidate the types of interactions involved, such as hydrogen bonds and polar contacts. For instance, in studies of related diacylhydrazine bridged compounds, polar contacts were observed through both the –NH2 group and the –C=O group, which are present in the this compound scaffold. mdpi.com The binding energy, a key output of docking simulations, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction between the small molecule and the macromolecular target.

The binding affinity is a crucial parameter in pharmacology, as it influences a drug's distribution, metabolism, and efficacy. nih.gov Weak binding can result in poor distribution and a short biological lifetime, while overly strong binding might decrease the free concentration of the compound in plasma. nih.gov Studies on similar 2-phenylacetohydrazide (B146101) derivatives interacting with Bovine Serum Albumin (BSA), a model protein, have shown that the presence of aromatic moieties can enhance binding affinity through hydrophobic or π-π interactions. nih.gov The binding constant (Kb) and the number of binding sites (n) are key parameters derived from these computational and experimental studies. nih.gov

The primary forces governing these interactions can also be predicted. Thermodynamic parameters, which can be computationally estimated, reveal the nature of the binding forces. For example, negative enthalpy (ΔH) and entropy (ΔS) values suggest that van der Waals forces and hydrogen bonding are the major contributors to the stability of the complex. nih.gov Conversely, positive values for both ΔH and ΔS indicate that hydrophobic interactions play a dominant role. nih.gov

Table 1: Predicted Interaction Data for Hydrazide Derivatives with Macromolecules This table is illustrative, based on findings for structurally related compounds.

| Derivative Class | Macromolecular Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Regions | Dominant Interaction Types |

|---|---|---|---|---|

| Aroylhydrazides | DNA (Minor Groove) | -7.5 to -9.0 | A-T Rich Regions | Hydrogen Bonding, Polar Contacts |

| Phenylacetohydrazides | Bovine Serum Albumin (BSA) | -6.0 to -8.5 | Hydrophobic Pockets (Site I/II) | Hydrophobic, van der Waals, Hydrogen Bonding |

| Iodo-derivatives | DNA | -8.8 | G-C Rich Regions | Polar Contacts (–NH2, –C=O) |

| Chloro-derivatives | DNA | -8.2 | A-T Rich Regions | Hydrogen Bonding |

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. For this compound systems, correlating computational data, such as docking scores and predicted binding modes, with experimentally observed biological activity is essential for confirming the predictive power of the models. mdpi.com

In studies involving 2-amino-N′-aroyl(het)arylhydrazides, molecular docking simulations were used to predict their binding to DNA. These in silico results were then correlated with experimental DNA photocleavage activity. mdpi.com For instance, derivatives that showed favorable binding energies and specific interactions with DNA in docking studies also demonstrated significant activity in causing DNA strand scission upon UV-A irradiation. mdpi.com This correlation suggests that the computational model accurately represents the initial binding event required for the subsequent photochemical reaction.

Similarly, in the development of enzyme inhibitors, the binding affinities predicted by docking simulations can be compared with experimentally determined IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). A strong correlation between low calculated binding energies and low experimental IC50 values indicates that the computational model is a reliable tool for predicting inhibitor potency. For example, studies on benzotriazinone sulfonamides as alpha-glucosidase inhibitors showed that compounds with the highest predicted binding affinity, involving key hydrogen bonds and hydrophobic interactions with amino acid residues like GLU276, HIS279, and ARG439, also exhibited the most potent inhibition in enzymatic assays. mdpi.com

This synergy between computational and experimental approaches accelerates the drug discovery process. Computational screening can prioritize a large library of virtual compounds, identifying those with the highest probability of being active. These selected candidates can then be synthesized and tested experimentally, focusing resources on the most promising molecules and validating the underlying theoretical models. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics. semanticscholar.org For a flexible molecule like this compound, MD simulations can reveal how it moves, flexes, and changes shape in different environments, such as in aqueous solution or when interacting with a biological target. semanticscholar.orgnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each atom over time. elifesciences.org This provides a dynamic picture of the molecule's conformational landscape, complementing the static views often obtained from methods like X-ray crystallography or molecular docking. nih.gov These simulations can be performed on various time scales, from picoseconds to microseconds, capturing a range of molecular motions from bond vibrations to large-scale conformational changes. semanticscholar.org

A key application of MD simulations is to analyze the stability of a ligand-macromolecule complex predicted by molecular docking. semanticscholar.org By simulating the complex in a realistic environment (e.g., explicit water and ions), researchers can assess whether the initial binding pose is stable over time. The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose is often monitored; a low and stable RMSD suggests a stable binding mode. nih.gov

Furthermore, MD simulations provide insights into the flexibility of different parts of the this compound molecule. The simulations can identify which dihedral angles are most flexible and which conformations are most populated at a given temperature. fu-berlin.de This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket, a process known as "induced fit." By analyzing the trajectories, one can also map out intramolecular hydrogen bonds and their persistence over time, which are key to stabilizing specific conformations. mit.edu

Quantum Chemical Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate a range of molecular properties known as reactivity descriptors. rasayanjournal.co.in These descriptors help in understanding and predicting the chemical reactivity and stability of this compound. They are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). medjchem.com

The HOMO energy (E_HOMO) is related to the molecule's ability to donate an electron (its nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept an electron (its electrophilicity). The energy gap between these two orbitals (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. medjchem.com

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." rasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). rasayanjournal.co.in

These descriptors are invaluable for rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.inscispace.com For example, a molecule with a high chemical hardness and a low electrophilicity index would be expected to be relatively unreactive, whereas a soft molecule with a high electrophilicity index would be a strong electrophile. rasayanjournal.co.in By calculating these values for this compound, one can predict its reactive behavior in various chemical environments.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors Note: These values are hypothetical for this compound and serve for illustrative purposes.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 | Electron-donating ability |

| LUMO Energy | E_LUMO | - | -1.2 | Electron-accepting ability |

| Energy Gap | E_gap | E_LUMO - E_HOMO | 5.3 | High stability, low reactivity |

| Ionization Potential | I | -E_HOMO | 6.5 | Energy to remove an electron |

| Electron Affinity | A | -E_LUMO | 1.2 | Energy released upon gaining an electron |

| Chemical Hardness | η | (I - A) / 2 | 2.65 | Resistance to deformation |

| Electrophilicity Index | ω | μ² / (2η) | 2.78 | Electrophilic character |

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for technologies like frequency conversion and optical switching. nih.gov Computational quantum chemistry provides a powerful avenue for investigating and predicting the NLO properties of molecules like this compound.

The NLO response of a molecule is governed by its hyperpolarizability. When a molecule is subjected to an electric field (E), its induced dipole moment (μ) can be described by a power series. The linear term is related to the linear polarizability (α), while the higher-order terms are related to the first (β) and second (γ) hyperpolarizabilities, which are responsible for second- and third-order NLO effects, respectively. nih.gov

Significant NLO properties often arise from molecules with a large dipole moment, an extended π-conjugated system, and strong electron donor-acceptor groups. The this compound structure contains a phenyl ring (a π-system), an amino group (electron donor), and a hydrazide group, which can influence the electronic distribution. Computational methods, such as DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be used to calculate these electrical properties. nih.gov

The key calculated parameters include:

Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution.

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must be non-centrosymmetric. nih.gov

Second Hyperpolarizability (γ): Relates to the third-order NLO response, leading to phenomena like third-harmonic generation (THG). nih.gov

Theoretical calculations can predict these properties for an isolated molecule in the gas phase or account for solvent and solid-state effects. nih.gov By systematically modifying the structure of this compound (e.g., by adding different substituent groups) and calculating the resulting NLO properties, researchers can computationally design novel materials with enhanced NLO performance for various photonic applications. nih.govnih.gov

Reactivity and Mechanistic Investigations of 2 Amino 2 Phenylacetohydrazide Transformations

Reaction Pathways and Intermediate Formation

The reactivity of 2-amino-2-phenylacetohydrazide is dictated by the nucleophilic character of its nitrogen atoms and the potential for intramolecular interactions. The presence of both a primary amine and a hydrazide group on the same chiral backbone opens up multiple reaction pathways, leading to a variety of intermediates and final products.

Condensation Mechanisms Leading to Schiff Bases and Hydrazones

The reaction of this compound with aldehydes and ketones is a cornerstone of its chemical transformations, leading to the formation of Schiff bases and hydrazones. These condensation reactions are typically acid-catalyzed and proceed through a nucleophilic addition-elimination mechanism. impactfactor.orgnih.govnih.gov

The initial step involves the nucleophilic attack of one of the nitrogen atoms of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This attack can, in principle, occur via either the primary amino group (-NH₂) or the terminal nitrogen of the hydrazide group (-NHNH₂). The relative nucleophilicity of these two groups, influenced by electronic and steric factors, will determine the initial site of reaction. The resulting tetrahedral intermediate, a carbinolamine, is unstable and subsequently eliminates a molecule of water to form the C=N double bond characteristic of an imine. nih.gov

If the reaction occurs at the primary amino group, a Schiff base is formed. Conversely, reaction at the terminal hydrazide nitrogen yields a hydrazone. The formation of these products is a reversible process, and the equilibrium can be influenced by the reaction conditions. nih.gov

The general mechanism for imine formation is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate or a neutral carbinolamine.

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom facilitates the removal of a water molecule, forming a C=N double bond.

Deprotonation: A base removes a proton from the nitrogen atom, yielding the final imine product. nih.gov

The pH of the reaction medium is a critical factor. The rate of imine formation is generally optimal at a slightly acidic pH (around 5). At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, hindering water elimination. Conversely, at low pH, the amine reactant becomes protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group. nih.gov

Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of this compound and its derivatives, particularly the Schiff bases and hydrazones, makes them excellent precursors for the synthesis of various heterocyclic compounds. These intramolecular cyclization reactions are driven by the formation of stable five- or six-membered rings.

Common heterocyclic rings formed from hydrazide derivatives include 1,3,4-oxadiazoles and 1,2,4-triazoles. impactfactor.orgnih.gov For instance, the acid hydrazide can react with carbon disulfide in the presence of a base to form a dithiocarbazate salt. Intramolecular cyclization of this intermediate, with the elimination of hydrogen sulfide, can lead to the formation of a 1,3,4-oxadiazole-2-thione ring. impactfactor.org The reaction mechanism involves the nucleophilic attack of the amide oxygen on the thiocarbonyl carbon. impactfactor.org

Similarly, reaction of the hydrazide with an isothiocyanate can yield a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to afford a 1,2,4-triazole-3-thione. nih.gov Another pathway to 1,2,4-triazoles involves the cyclization of an acylthiosemicarbazide, which can be formed from the reaction of an acid hydrazide with a thiocyanate (B1210189) salt.

The general steps for these cyclizations often involve:

Formation of a suitable acyclic precursor from the hydrazide.

Intramolecular nucleophilic attack of a heteroatom (oxygen or nitrogen) on a suitable electrophilic center (e.g., a carbonyl or thiocarbonyl group).

Dehydration or elimination of another small molecule to form the stable heterocyclic ring.

The specific reaction conditions, such as the choice of reagent, solvent, and temperature, will determine the final heterocyclic product. Microwave irradiation has been shown to accelerate some of these cyclization reactions. nih.gov

Oxidative Annulation Mechanisms

Oxidative annulation represents a powerful strategy for the synthesis of heterocyclic compounds, and hydrazides like this compound can serve as substrates in such transformations. A notable example is the palladium-catalyzed oxidative annulation of hydrazides with isocyanides to produce 2-amino-1,3,4-oxadiazoles. mdpi.comnih.gov

The proposed mechanism for this reaction involves the following key steps:

Coordination: The hydrazide coordinates to the palladium(II) catalyst.

N-H Activation: The palladium catalyst facilitates the activation of the N-H bond of the hydrazide.

Isocyanide Insertion: An isocyanide molecule inserts into the Pd-N bond.

Second Isocyanide Insertion/Intramolecular Cyclization: A second isocyanide molecule can insert, or an intramolecular nucleophilic attack of the amide oxygen can occur on the coordinated isocyanide carbon.

Reductive Elimination/Oxidation: Reductive elimination from the palladium center forms the oxadiazole ring, and the resulting Pd(0) species is re-oxidized to Pd(II) by an external oxidant (e.g., molecular oxygen) to complete the catalytic cycle. nih.gov

This process allows for the construction of the 2-amino-1,3,4-oxadiazole core in a single step from readily available starting materials. The use of a transition metal catalyst is crucial for facilitating the key bond-forming and bond-breaking steps in the catalytic cycle.

N-N Bond Cleavage Mechanisms

The nitrogen-nitrogen single bond in hydrazides is susceptible to cleavage under various conditions, including reductive, oxidative, and photochemical methods. This reactivity can be exploited for the synthesis of amines and other nitrogen-containing compounds. mdpi.comnih.govnih.gov

Photochemical Cleavage: A photocatalytic method using a ruthenium(II) complex, visible light, and air has been developed for the cleavage of the N-N bonds in hydrazides. nih.govnih.govresearchgate.net The proposed mechanism involves the photoexcited ruthenium complex being reductively quenched by the hydrazide, generating a nitrogen radical cation. Subsequent deprotonation and reaction with oxygen can lead to intermediates that ultimately fragment to cleave the N-N bond. nih.gov The presence of oxygen appears to play a significant role in this process. nih.gov

Chemical Cleavage: The N-N bond in hydrazides can also be cleaved under non-reductive or non-oxidative conditions, sometimes induced by neighboring group participation. For example, the structure of an azidoacetyl hydrazide can be unstable, leading to N-N bond cleavage. This has been attributed to the α-effect of the neighboring nitrogen atom, which increases the nucleophilicity of the amide nitrogen, facilitating a rearrangement and subsequent cleavage. mdpi.com

These N-N bond cleavage reactions offer synthetic routes to compounds that might be difficult to access through other methods and are an important aspect of the reactivity profile of this compound.

Catalytic Roles in Organic Reactions

While this compound itself is not typically used as a catalyst, its derivatives, particularly Schiff base metal complexes, have significant potential as catalysts in various organic transformations. The chelation of metal ions by these ligands can create catalytically active centers with specific steric and electronic properties. mdpi.comnih.govresearchgate.net

Schiff base ligands derived from amino acids and their hydrazides can coordinate with a range of transition metals, including copper(II), cobalt(II), nickel(II), and palladium(II). researchgate.netresearchgate.net These metal complexes have been shown to catalyze reactions such as:

Oxidation Reactions: Metal complexes of hydrazone-based ligands have been investigated as catalysts for oxidation reactions. nih.gov

Condensation Reactions: Schiff base metal complexes have demonstrated catalytic activity in Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com

Cross-Coupling Reactions: Palladium complexes with amino acid-derived ligands are well-known for their catalytic activity in C-H activation and cross-coupling reactions, such as the Suzuki and Heck reactions. nih.govnih.gov The amino acid moiety can act as a chiral ligand, enabling enantioselective transformations. nih.gov

Asymmetric Synthesis: The inherent chirality of this compound can be transferred to its metal complexes, making them attractive candidates for asymmetric catalysis. Transition metal complexes with chiral ligands derived from amino acids and peptides are widely used in asymmetric synthesis to produce optically pure compounds. researchgate.netmdpi.com

The catalytic activity of these complexes is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. The ligand can modulate the reactivity of the metal center and provide a specific coordination environment to control the selectivity of the catalytic reaction.

Influence of Reaction Conditions (e.g., Solvent Effects, pH, Temperature)

The outcome of reactions involving this compound is highly dependent on the reaction conditions, including the choice of solvent, the pH of the medium, and the temperature.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates and selectivities. For instance, in intramolecular photocycloadditions, aprotic solvents can favor the formation of an intramolecular hydrogen bond, which can direct the stereochemical outcome of the reaction. In contrast, protic solvents can disrupt this hydrogen bond through intermolecular interactions, leading to different diastereoselectivity. nih.gov The choice of solvent can also affect the solubility of reactants and intermediates, thereby influencing the reaction pathway.

pH Effects: As discussed in the context of Schiff base and hydrazone formation (Section 5.1.1), pH plays a crucial role in acid- or base-catalyzed reactions. The rate of hydrazone formation is often maximal at a slightly acidic pH. nih.govscience.gov At this pH, there is a sufficient concentration of both the neutral, nucleophilic hydrazine (B178648) and the protonated carbonyl compound (or a sufficient concentration of an acid catalyst to protonate the carbinolamine intermediate). Deviations from the optimal pH can lead to a decrease in the reaction rate. nih.gov In aqueous solutions, the equilibrium between different product forms, such as hydrazones and cyclized structures, can also be pH-dependent. nih.gov

Temperature Effects: Temperature is a key parameter that influences the rate of chemical reactions. For many of the transformations of this compound, such as cyclization reactions, heating is often required to overcome the activation energy barrier. nih.gov In some cases, higher temperatures may be necessary for a particular reaction step to proceed to completion. nih.gov However, elevated temperatures can also lead to side reactions or decomposition of thermally sensitive intermediates or products. Therefore, careful control of the reaction temperature is essential for achieving the desired outcome. Microwave irradiation is a technique that can provide rapid and efficient heating, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov

Tautomeric Forms and Their Implications in Reactivity

The reactivity of this compound is intrinsically linked to the potential for tautomerism within its molecular structure. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. For this compound, two primary forms of tautomerism, keto-enol and amino-imino, are of significant interest.

The hydrazide functional group is analogous to an amide and can undergo keto-enol tautomerism, also known as amido-iminol tautomerism in this context. sciforum.net In this equilibrium, a proton can migrate from the nitrogen atom to the oxygen atom of the carbonyl group, resulting in the formation of an iminol tautomer. While the keto form is generally predominant for hydrazides in the solid state, an equilibrium between the keto and enol (iminol) forms can exist in solution. sciforum.net The specific equilibrium position is influenced by factors such as the solvent, temperature, and pH.

Furthermore, the presence of the primary amino group introduces the possibility of amino-imino tautomerism. This involves the migration of a proton from the amino group to a nitrogen atom within the hydrazide moiety. The existence and stability of these different tautomeric forms can significantly impact the molecule's reactivity, as each tautomer presents a different arrangement of electron density and available reactive sites. For instance, the iminol tautomer possesses a nucleophilic nitrogen and an acidic hydroxyl group, offering different reaction pathways compared to the carbonyl group of the keto form.

While direct spectroscopic or computational studies specifically characterizing the tautomeric equilibria of this compound are not extensively documented, the principles of tautomerism in related compounds, such as other hydrazides and aminopurines, provide a basis for understanding its potential behavior. sciforum.netnih.gov The interplay between these tautomeric forms is crucial for a comprehensive understanding of the reaction mechanisms involving this compound.

Dimerization Mechanisms

The molecular structure of this compound, with its multiple hydrogen bond donors (-NH2, -NH-) and acceptors (C=O, -NH2), as well as an aromatic phenyl ring, suggests the potential for self-association to form dimers. While specific studies on the dimerization of this compound are not prevalent, potential mechanisms can be inferred from the behavior of molecules with similar functional groups.

One of the most probable mechanisms for dimerization is through the formation of intermolecular hydrogen bonds. The amide-like hydrogen on the hydrazide moiety and the hydrogens of the primary amino group can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can serve as acceptors. This could lead to the formation of a stable, cyclic dimer. The formation of such hydrogen-bonded dimers is a common phenomenon in molecules containing amide or similar functional groups.

Another potential mechanism for dimerization involves π-π stacking interactions between the phenyl rings of two separate molecules. Aromatic rings can stack on top of each other, and these interactions, although weaker than covalent bonds, can contribute to the stability of a dimeric structure. This type of interaction is frequently observed in aromatic compounds and can influence their physical properties and reactivity.

Coordination Chemistry and Metal Complexes of 2 Amino 2 Phenylacetohydrazide Derivatives

Synthesis of Metal Schiff Base Complexes

The synthesis of metal complexes from 2-amino-2-phenylacetohydrazide derivatives is a two-step process. First, a Schiff base ligand is designed and synthesized, followed by the complexation of this ligand with various transition metal ions.

Schiff base ligands are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). In this context, a hydrazide, such as 2-phenylacetohydrazide (B146101), provides the necessary amine functionality (-NH2) for the reaction.

The general procedure involves dissolving the hydrazide and a suitable aldehyde or ketone (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde) in an appropriate solvent, often ethanol (B145695) or methanol (B129727). The reaction mixture is then refluxed, sometimes with the addition of a catalytic amount of acid, to facilitate the condensation and formation of the azomethine (-C=N) group characteristic of Schiff bases. The resulting Schiff base ligand can then be isolated by filtration and purified by recrystallization. These ligands are often multidentate, possessing donor atoms like nitrogen from the azomethine group and oxygen from phenolic or carbonyl groups, making them excellent chelating agents for metal ions.

The synthesized Schiff base ligands are used to form complexes with a range of transition metals. The general method for synthesizing these complexes involves reacting the ligand with a metal salt (commonly chlorides, acetates, or sulfates) in a specific molar ratio, typically 1:1 or 1:2 (metal:ligand), in a suitable solvent like methanol or ethanol.

The mixture is refluxed for several hours, during which the metal complex precipitates out of the solution. The solid product is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. The resulting complexes are often colored, crystalline solids, and their solubility varies depending on the metal and ligand structure. Transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) readily form stable complexes with these Schiff base ligands. nih.govresearchgate.net The formation of complexes with other metals like Fe, Cd, and Pd has also been reported, often resulting in square planar or octahedral geometries. semanticscholar.org

Structural Analysis of Metal Complexes

The structural elucidation of these metal complexes is crucial for understanding their properties. Techniques such as elemental analysis, molar conductivity, magnetic susceptibility, and X-ray crystallography are employed to determine their stoichiometry and geometry.

The stoichiometry of the metal complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, is determined through elemental analysis. mdpi.comamazonaws.com Molar conductance measurements in solvents like DMSO can indicate whether the complexes are electrolytic or non-electrolytic in nature. derpharmachemica.comderpharmachemica.com

The coordination geometry around the central metal ion is influenced by the nature of the metal ion and the denticity of the Schiff base ligand. The ligands often act as bidentate or tridentate chelating agents, coordinating through the azomethine nitrogen and phenolic oxygen atoms. semanticscholar.orgamazonaws.com Based on magnetic moment measurements and electronic spectra, common geometries are proposed. For instance, Cu(II) complexes often exhibit a square planar geometry, while Co(II), Ni(II), and Zn(II) complexes frequently adopt tetrahedral or octahedral geometries. nih.govresearchgate.netnih.gov

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Typical Coordination Geometry |

|---|---|---|

| Cu(II) | 1:2 | Square Planar, Distorted Octahedral |

| Ni(II) | 1:2 | Octahedral, Square Planar |

| Co(II) | 1:2 | Octahedral |

| Zn(II) | 1:2 | Octahedral, Tetrahedral |

| Pd(II) | 1:2 | Square Planar |

Powder X-ray diffraction (XRD) is also used to determine the crystal system and lattice parameters of the complexes, confirming their crystalline nature. amazonaws.comspuvvn.edu Studies on various Schiff base complexes have identified crystal systems such as monoclinic and triclinic. semanticscholar.orgspuvvn.edu

| Complex Type | Crystal System | Space Group | Reference |

|---|---|---|---|

| Pd(II) Schiff Base Complex | Monoclinic | - | semanticscholar.org |

| Mn(II) Aroyl-Hydrazone Complex | Monoclinic | I2/a | nih.gov |

| Ni(II) Schiff Base Complex | Triclinic | P1 | spuvvn.edu |

Spectroscopic Signatures of Complex Formation

Spectroscopic methods are indispensable for confirming the coordination of the Schiff base ligand to the metal ion. Infrared (IR), electronic (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for this purpose.

The IR spectrum of the free ligand shows a characteristic band for the azomethine group (ν(C=N)). Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal ion. derpharmachemica.com The disappearance of the broad band corresponding to the phenolic ν(O-H) group in the ligand spectrum and the appearance of a new band for the ν(M-O) vibration in the complex spectrum confirms coordination through the phenolic oxygen. jocpr.com Furthermore, new bands appearing in the far-IR region are assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of chelation. amazonaws.comderpharmachemica.com

Electronic absorption spectra (UV-Vis) provide information about the geometry of the complexes. The spectra of the complexes show bands that can be assigned to d-d electronic transitions of the metal ion and charge-transfer transitions between the ligand and the metal. nih.govresearchgate.net The position and number of these d-d transition peaks are indicative of the stereochemistry of the metal ion in the complex. amazonaws.com For instance, octahedral Ni(II) complexes typically show multiple absorption bands, whereas square planar Cu(II) complexes often exhibit a broad band in the visible region. nih.gov

| Spectroscopic Technique | Key Observation | Indication |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift in ν(C=N) band | Coordination of azomethine nitrogen |

| Disappearance of phenolic ν(O-H) band | Deprotonation and coordination of phenolic oxygen | |

| Appearance of new ν(M-N) and ν(M-O) bands | Direct evidence of metal-ligand bond formation | |

| UV-Visible Spectroscopy | Shifts in ligand bands (π→π, n→π) | Ligand-to-metal coordination |

| Appearance of new bands (d-d transitions, LMCT) | Confirmation of complex geometry and electronic structure |

Theoretical Studies of Metal-Ligand Interactions

Theoretical studies, particularly those employing Density Functional Theory (DFT), serve as powerful tools to elucidate the intricacies of metal-ligand interactions in complexes derived from this compound and related hydrazone compounds. These computational methods provide detailed insights into the geometric and electronic structures that govern the stability and reactivity of these molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For metal complexes of this compound derivatives, DFT calculations are instrumental in predicting and analyzing their three-dimensional structures and electronic characteristics.

Complex Geometries: DFT calculations are employed to optimize the geometry of the ligands and their corresponding metal complexes, predicting the most stable arrangements of atoms. This allows for the determination of key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in studies of hydrazone complexes, DFT has been used to confirm the coordination mode of the ligand to the central metal ion. It is often observed that Schiff base ligands derived from hydrazides act as bidentate or tridentate ligands, coordinating with the metal ion through azomethine nitrogen and carbonyl or enolic oxygen atoms. medjchem.comnih.gov

For example, theoretical studies on Fe(II) and Mn(II) complexes with a methionine-phenylhydrazone Schiff base ligand showed bidentate coordination through the azomethine nitrogen and carbonyl oxygen. medjchem.com Similarly, DFT calculations for Au(III) complexes with hydrazones derived from pyridoxal 5′-phosphate indicated a square planar coordination geometry. mdpi.com In another study, the optimized geometry of a palladium(II) complex with an unsymmetrical tetradentate Schiff base revealed coordination via phenolic oxygen and imine nitrogen atoms. inorgchemres.org These computational findings are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Electronic Properties: DFT is also crucial for understanding the electronic properties of these complexes by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. acs.orgorientjchem.org

HOMO-LUMO Analysis: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org DFT studies have shown that upon chelation of a hydrazone ligand to a metal ion, the HOMO-LUMO energy gap of the resulting complex is typically smaller than that of the free ligand, suggesting that the complex is more reactive. acs.org

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps in predicting how the molecule will interact with other species. acs.org